tert-Butyl ((3-oxoisoindolin-5-yl)methyl)carbamate

Catalog No.
S842652
CAS No.
1312536-57-4
M.F
C14H18N2O3
M. Wt
262.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl ((3-oxoisoindolin-5-yl)methyl)carbamate

CAS Number

1312536-57-4

Product Name

tert-Butyl ((3-oxoisoindolin-5-yl)methyl)carbamate

IUPAC Name

tert-butyl N-[(3-oxo-1,2-dihydroisoindol-5-yl)methyl]carbamate

Molecular Formula

C14H18N2O3

Molecular Weight

262.3 g/mol

InChI

InChI=1S/C14H18N2O3/c1-14(2,3)19-13(18)16-7-9-4-5-10-8-15-12(17)11(10)6-9/h4-6H,7-8H2,1-3H3,(H,15,17)(H,16,18)

InChI Key

KCBBFZFFHNIYKG-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC1=CC2=C(CNC2=O)C=C1

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC2=C(CNC2=O)C=C1

Application in Drug Discovery

Methods: High-throughput screening of the compound against a panel of biological targets to identify potential activity.

Results: Identification of biological activity would be followed by optimization for potency, selectivity, and pharmacokinetic properties .

Application in Material Science

Methods: Incorporation into polymer matrices and assessment of changes in mechanical and thermal properties.

Results: Improved material properties would be quantified through stress-strain analyses and thermal stability tests .

Application in Chemical Synthesis

Methods: Employing it in cyclization reactions to create new rings and frameworks.

Results: Generation of novel heterocycles, characterized by spectroscopic methods and X-ray crystallography .

Application in Analytical Chemistry

Methods: Calibration of analytical instruments and validation of analytical methods.

Results: Accurate and reproducible analytical measurements, ensuring the reliability of analytical data .

Application in Life Sciences

Methods: Biochemical assays to determine its effect on enzymes or cellular pathways.

Results: Quantitative data on inhibition constants or changes in biological pathway activity, supported by statistical analysis .

tert-Butyl ((3-oxoisoindolin-5-yl)methyl)carbamate is a chemical compound with the molecular formula C₁₄H₁₈N₂O₃ and a molecular weight of approximately 262.31 g/mol. This compound features a tert-butyl group attached to a carbamate moiety, which is further linked to an isoindolin-5-one structure. The presence of the carbonyl and nitrogen functionalities contributes to its potential reactivity and biological activity.

The reactivity of tert-Butyl ((3-oxoisoindolin-5-yl)methyl)carbamate can be attributed to the functional groups present in its structure. Common reactions include:

  • Nucleophilic Substitution: The carbamate nitrogen can participate in nucleophilic substitution reactions, potentially forming various derivatives.
  • Hydrolysis: In the presence of water, the carbamate bond may hydrolyze, leading to the formation of the corresponding amine and carbonic acid.
  • Condensation Reactions: The carbonyl group can engage in condensation reactions with nucleophiles, leading to the formation of more complex structures.

Research indicates that tert-Butyl ((3-oxoisoindolin-5-yl)methyl)carbamate exhibits notable biological activities. It has been studied for its potential anti-cancer properties, particularly through mechanisms involving apoptosis induction in cancer cells. Additionally, it may possess antimicrobial properties, making it a candidate for further investigation in drug development.

Synthesis of tert-Butyl ((3-oxoisoindolin-5-yl)methyl)carbamate typically involves multi-step organic synthesis techniques:

  • Formation of Isoindolinone: Starting from appropriate precursors, isoindolinone is synthesized through cyclization reactions.
  • Carbamate Formation: The isoindolinone derivative is then reacted with tert-butyl chloroformate or similar reagents to form the carbamate.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

tert-Butyl ((3-oxoisoindolin-5-yl)methyl)carbamate has several applications in scientific research:

  • Drug Development: Its potential anti-cancer and antimicrobial activities make it a candidate for pharmaceutical research.
  • Chemical Probes: It can be utilized as a chemical probe in biological studies to understand specific cellular pathways.
  • Synthetic Intermediates: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Several compounds share structural similarities with tert-Butyl ((3-oxoisoindolin-5-yl)methyl)carbamate, including:

Compound NameMolecular FormulaKey Characteristics
tert-Butyl ((1-oxoisoindolin-5-yl)methyl)carbamateC₁₄H₁₈N₂O₃Similar structure but different carbonyl position; potential differences in biological activity .
tert-Butyl ((3-aminoisoindolin-5-yl)methyl)carbamateC₁₄H₁₈N₂O₃Contains an amino group instead of a carbonyl; may exhibit different reactivity.
tert-butyl (4-methoxycarbonylphenyl)carbamateC₁₄H₁₈N₂O₃Features a phenolic structure; used in different synthetic applications .

The uniqueness of tert-Butyl ((3-oxoisoindolin-5-yl)methyl)carbamate lies in its specific structural configuration and its associated biological activities, which differentiate it from these similar compounds.

XLogP3

1.3

Dates

Last modified: 08-16-2023

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